

A Technical Guide to Methyl 1-Aminocyclobutanecarboxylate: Structure, Properties, and Synthesis

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Compound of Interest

Compound Name:	Methyl 1- aminocyclobutanecarboxylate
Cat. No.:	B112292

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For Researchers, Scientists, and Drug Development Professionals

Introduction

Methyl 1-aminocyclobutanecarboxylate is a cyclic, non-proteinogenic amino acid ester. As a conformationally constrained analog of glycine, it and its parent acid, 1-aminocyclobutanecarboxylic acid (ACBC), are of significant interest in medicinal chemistry and drug discovery.^{[1][2][3]} The rigid cyclobutane scaffold imparts unique stereochemical properties that can enhance binding affinity, selectivity, and metabolic stability when incorporated into peptide-based therapeutics or other small molecule drugs.^{[2][4]} This document provides a comprehensive overview of the chemical properties, structure, synthesis, and biological relevance of **Methyl 1-aminocyclobutanecarboxylate**.

Chemical Structure and Properties

The structural integrity of **Methyl 1-aminocyclobutanecarboxylate** is foundational to its utility as a building block in chemical synthesis.^[4] The key identifiers and physicochemical properties are summarized below.

Chemical Structure

The structure consists of a four-membered cyclobutane ring with a geminal amino group and a methyl carboxylate group attached to the same carbon atom.

Caption: 2D Structure of **Methyl 1-aminocyclobutanecarboxylate**.

Physicochemical Properties

Quantitative data for **Methyl 1-aminocyclobutanecarboxylate** and its common hydrochloride salt are presented in Table 1. The hydrochloride salt is often used to improve the compound's stability and handling properties.

Property	Methyl 1-aminocyclobutanecarboxylate (Free Base)	Methyl 1-aminocyclobutanecarboxylate HCl (Salt)	Reference(s)
Molecular Formula	C ₆ H ₁₁ NO ₂	C ₆ H ₁₂ CINO ₂	[5]
Molecular Weight	129.16 g/mol	165.62 g/mol	[5]
CAS Number	215597-35-6	92398-47-5	[6]
Appearance	White Solid	Solid	[7]
Boiling Point	162.3°C at 760 mmHg	Not available	
InChI	InChI=1S/C6H11NO2/c1-9-5(8)6(7)3-2-4-6/h2-4,7H2,1H3	InChI=1S/C6H11NO2.C1H/c1-9-5(8)6(7)3-2-4-6;/h2-4,7H2,1H3;1H	[5] [6]
SMILES	COC(=O)C1(N)CCC1	COC(=O)C1(CCC1)N ₊ Cl ⁻	[6]

Spectral Data

While specific spectra for this compound are not publicly available in comprehensive databases, the expected signals in ¹H and ¹³C NMR spectroscopy can be predicted based on its structure.

- ^1H NMR: Protons on the cyclobutane ring would appear as multiplets in the aliphatic region. The methyl ester protons would be a sharp singlet around 3.7 ppm, and the amine protons would be a broad singlet, the chemical shift of which would depend on the solvent and concentration.
- ^{13}C NMR: The spectrum would show distinct signals for the quaternary carbon of the cyclobutane ring, the methylene carbons of the ring, the carbonyl carbon of the ester, and the methyl carbon of the ester.[8][9]

Experimental Protocols

The synthesis of **Methyl 1-aminocyclobutanecarboxylate** is typically achieved via the esterification of its parent amino acid, 1-aminocyclobutanecarboxylic acid. Two common and effective methods are detailed below.

Method 1: Two-Step Synthesis via Boc-Protection

This method involves the protection of the amino group with a tert-butyloxycarbonyl (Boc) group, followed by esterification and subsequent deprotection. This is a robust method that prevents side reactions at the amino group.[7][10]

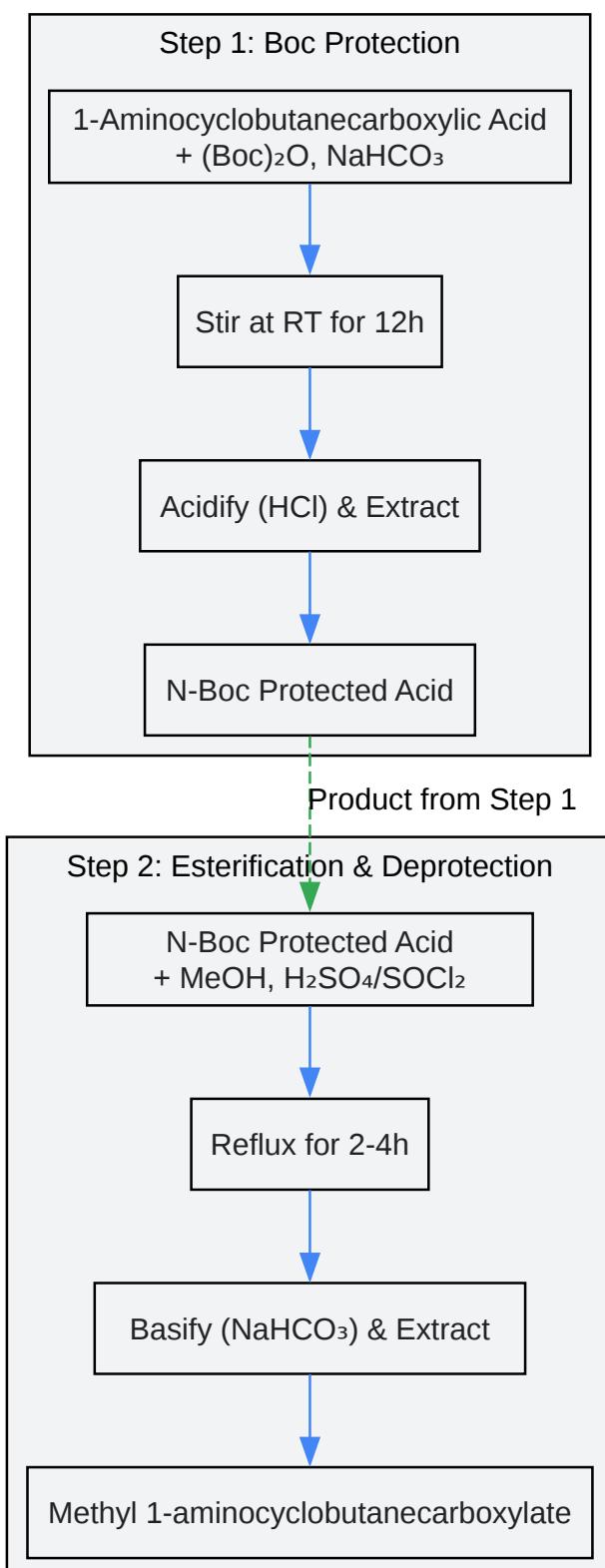
Step 1: Synthesis of 1-((tert-butoxycarbonyl)amino)cyclobutane-1-carboxylic acid

- Dissolve 1-aminocyclobutanecarboxylic acid (1.0 eq) in a 1:1 mixture of 1,4-dioxane and water.
- Add sodium bicarbonate (NaHCO_3 , 3.0 eq) to the solution at 0°C.
- Add di-tert-butyl dicarbonate ($(\text{Boc})_2\text{O}$, 1.2 eq) to the cooled solution.
- Allow the reaction mixture to warm to room temperature and stir for 12 hours.
- After the reaction is complete (monitored by TLC), wash the mixture with ethyl acetate to remove impurities.
- Acidify the aqueous layer with 1N HCl to a pH of 2-3.
- Extract the product with dichloromethane or ethyl acetate.

- Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate (Na_2SO_4), filter, and concentrate under reduced pressure to yield the N-Boc protected amino acid.[10]

Step 2: Esterification and Deprotection

- Dissolve the N-Boc protected amino acid (1.0 eq) in methanol (MeOH).
- Cool the solution to 0°C and add concentrated sulfuric acid (H_2SO_4) or thionyl chloride (SOCl_2) dropwise.[7][11]
- Reflux the reaction mixture for 2-4 hours.
- Remove the solvent under reduced pressure.
- Dissolve the residue in distilled water and adjust the pH to 8-9 with a saturated sodium bicarbonate solution.
- Extract the product with ethyl acetate.
- Combine the organic phases, wash with distilled water and then with a saturated sodium chloride solution.
- Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain **Methyl 1-aminocyclobutanecarboxylate**.[7]

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Caption: Workflow for the two-step synthesis of **Methyl 1-aminocyclobutanecarboxylate**.

Method 2: Direct Esterification with Thionyl Chloride

A more direct and common method for the esterification of amino acids is the use of thionyl chloride in methanol.[\[11\]](#)[\[12\]](#) This in-situ generation of HCl gas promotes the Fischer esterification while simultaneously protecting the amine as its hydrochloride salt.[\[13\]](#)[\[14\]](#)

- Suspend 1-aminocyclobutanecarboxylic acid (1.0 eq) in anhydrous methanol.
- Cool the suspension in an ice bath (0-5°C).
- Slowly add thionyl chloride (SOCl_2 , 1.1 - 1.5 eq) dropwise to the stirred suspension.[\[12\]](#)[\[15\]](#)
- After the addition is complete, remove the ice bath and allow the mixture to warm to room temperature, then reflux for 2-3 hours until the reaction is complete (monitored by TLC).[\[11\]](#)
- Remove the solvent and excess thionyl chloride by rotary evaporation.
- The resulting solid is the hydrochloride salt of **Methyl 1-aminocyclobutanecarboxylate**.
- For the free base, the salt can be neutralized with a base (e.g., NaHCO_3 solution) and extracted with an organic solvent as described in Method 1, Step 2.

Applications in Drug Development and Signaling Pathways

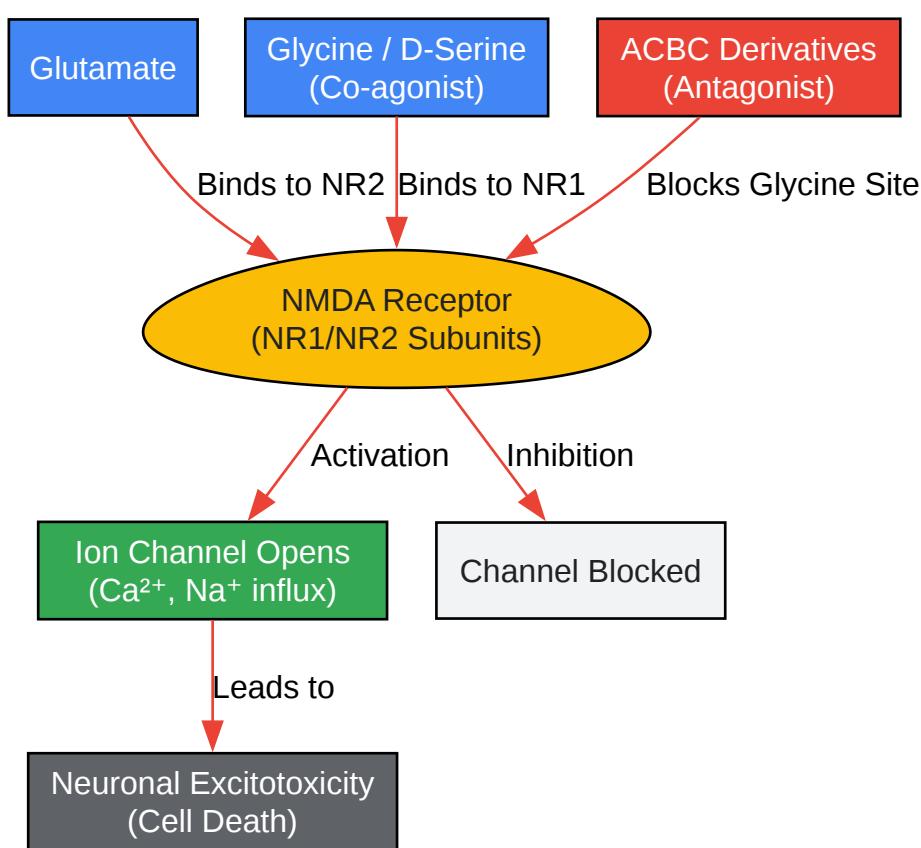
Unnatural amino acids, such as **Methyl 1-aminocyclobutanecarboxylate**, are valuable tools in drug discovery for enhancing the properties of peptide and small molecule drugs.[\[1\]](#)[\[2\]](#)[\[3\]](#) The constrained cyclobutane ring can pre-organize the molecule into a bioactive conformation, potentially increasing potency and selectivity while reducing susceptibility to enzymatic degradation.[\[4\]](#)

Relevance to NMDA Receptor Signaling

Derivatives of 1-aminocyclobutanecarboxylic acid have been extensively studied as antagonists of the N-methyl-D-aspartate (NMDA) receptor.[\[16\]](#)[\[17\]](#)[\[18\]](#) The NMDA receptor is a glutamate-gated ion channel crucial for synaptic plasticity, learning, and memory. However, its

overactivation (excitotoxicity) is implicated in various neurological disorders, making NMDA receptor antagonists potential therapeutic agents.[16]

The parent compound, 1-aminocyclobutanecarboxylic acid (ACBC), acts as a partial agonist at the glycine co-agonist site (NR1 subunit) of the NMDA receptor.[19] By modifying the cyclobutane ring, potent and selective antagonists have been developed.[16][17] **Methyl 1-aminocyclobutanecarboxylate** serves as a key intermediate for the synthesis of these more complex derivatives.



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Caption: Role of ACBC derivatives in NMDA receptor signaling.

Conclusion

Methyl 1-aminocyclobutanecarboxylate is a synthetically accessible and valuable unnatural amino acid ester. Its rigid structure and the potential for derivatization make it a significant building block for medicinal chemists, particularly in the development of modulators for targets

such as the NMDA receptor. The experimental protocols provided herein offer reliable methods for its preparation, enabling further research into its applications in creating novel therapeutics.

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